molecular formula C16H16O3 B2398451 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone CAS No. 885949-75-7

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B2398451
CAS No.: 885949-75-7
M. Wt: 256.301
InChI Key: GVILIEKXUQXZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a hydroxy group, a methylbenzyl ether, and an ethanone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[2-hydroxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)10-19-14-7-8-15(12(2)17)16(18)9-14/h3-9,18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVILIEKXUQXZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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